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Abstract
ODM-203 is a novel, orally available small molecule inhibitor that demonstrates potent and

equipotent inhibitory activity against both Fibroblast Growth Factor Receptors (FGFRs) and

Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] This dual-targeting mechanism

confers both direct antineoplastic effects on tumor cells dependent on FGFR signaling and

potent antiangiogenic activity through the inhibition of VEGFR-mediated pathways.[3][4]

Preclinical studies have demonstrated significant tumor growth inhibition in various cancer

models, including those with FGFR genomic alterations and those highly dependent on

angiogenesis.[2][5] This technical guide provides a comprehensive overview of the preclinical

data, experimental methodologies, and the underlying signaling pathways associated with the

antiangiogenic and antineoplastic activity of ODM-203.

Introduction
The development of targeted therapies has revolutionized cancer treatment. Two critical

pathways implicated in tumor growth, progression, and metastasis are the Fibroblast Growth

Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling

cascades.[2][3] Aberrant FGFR signaling, often driven by gene amplifications, mutations, or

translocations, can directly promote tumor cell proliferation and survival.[2] Simultaneously, the

upregulation of VEGFR signaling is a key driver of tumor angiogenesis, the formation of new

blood vessels essential for supplying nutrients and oxygen to growing tumors.[3]
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The recognition that tumors can develop resistance to antiangiogenic therapies targeting only

the VEGFR pathway, in part through the upregulation of alternative pro-angiogenic factors like

FGF, has highlighted the therapeutic potential of dual FGFR/VEGFR inhibition.[2][6] ODM-203
was developed as a selective, equipotent inhibitor of both FGFR and VEGFR families to

address this challenge, offering a multi-pronged attack on tumor growth and its supporting

vasculature.[3][4]

Mechanism of Action
ODM-203 exerts its therapeutic effects by competitively binding to the ATP-binding pocket of

the intracellular tyrosine kinase domain of both FGFRs and VEGFRs. This inhibition prevents

receptor autophosphorylation and the subsequent activation of downstream signaling pathways

critical for cell proliferation, survival, and angiogenesis.[1][3]

Signaling Pathway Inhibition
The diagram below illustrates the dual inhibitory action of ODM-203 on the FGFR and VEGFR

signaling pathways.
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Figure 1: ODM-203 Mechanism of Action.

Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the in vitro and in vivo

activity of ODM-203.

In Vitro Biochemical Kinase Inhibition
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Target Kinase IC50 (nM)

FGFR1 11[7]

FGFR2 16[7]

FGFR3 6[7]

FGFR4 35[7]

VEGFR1 26[7]

VEGFR2 9[7]

VEGFR3 5[7]

Table 1: ODM-203 Inhibition of Recombinant Kinases. Data presented as the half-maximal

inhibitory concentration (IC50).

In Vitro Cellular Activity
Cell Line Cancer Type FGFR Status IC50 (nM)

H1581 Lung Cancer FGFR1 Amplification 104[8]

SNU16 Gastric Cancer FGFR2 Amplification 132[8]

RT4 Bladder Cancer FGFR3 Fusion 192[8]

HUVEC N/A (Endothelial Cells) N/A
33 (Tube Formation)

[2][3][4][7]

Table 2: Antiproliferative and Antiangiogenic Activity of ODM-203 in Cellular Assays.

In Vivo Antitumor Efficacy
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Xenograft
Model

Cancer Type Dosing
Tumor Growth
Inhibition (TGI)

Reference

RT4 Bladder Cancer
20 mg/kg, p.o.,

daily
37% [8]

RT4 Bladder Cancer
40 mg/kg, p.o.,

daily
92%[8][9] [8][9]

Renca

(Orthotopic)
Kidney Cancer

7, 20, 40 mg/kg,

p.o., daily

Dose-dependent

reduction in

tumor weight

(75% at highest

dose) and lung

metastases.[3][5]

[9]

[3][5][9]

Table 3: In Vivo Efficacy of ODM-203 in Xenograft Models.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of ODM-203 against

a panel of recombinant FGFR and VEGFR kinases.

Methodology:

Recombinant human kinases were used.

Kinase activity was measured using a radiometric assay with [γ-33P]ATP or a

homogenous time-resolved fluorescence (HTRF) assay.

ODM-203 was serially diluted and incubated with the kinase, substrate, and ATP.

The amount of phosphorylated substrate was quantified to determine the level of kinase

inhibition.
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IC50 values were calculated using a four-parameter logistic model.

Cell Viability Assays
Objective: To assess the antiproliferative effect of ODM-203 on cancer cell lines with known

FGFR alterations.

Methodology:

Cancer cell lines (H1581, SNU16, RT4) were seeded in 96-well plates.[7]

After overnight attachment, cells were treated with a dose-response range of ODM-203
(up to 3 µmol/L) for 96 hours.[7][8]

Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®).

IC50 values were determined by fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Tube Formation Assay
Objective: To evaluate the in vitro antiangiogenic activity of ODM-203.

Methodology:

Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in a

96-well plate.

Cells were treated with various concentrations of ODM-203 in the presence of a pro-

angiogenic stimulus (e.g., VEGF).

After an incubation period (typically 6-18 hours), the formation of capillary-like structures

(tubes) was visualized by microscopy.

The extent of tube formation was quantified by measuring the total tube length or the

number of branch points.

The IC50 for inhibition of tube formation was calculated.[2][3][4][7]
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In Vivo Xenograft Studies
Objective: To determine the antitumor efficacy of ODM-203 in mouse models of cancer.

Methodology:

Subcutaneous Xenograft Models:

Cancer cells (e.g., RT4, SNU16) were implanted subcutaneously into the flank of

immunocompromised mice (e.g., athymic nude mice).[8][10]

When tumors reached a predetermined size, mice were randomized into vehicle control

and treatment groups.

ODM-203 was administered orally, once daily, at specified doses (e.g., 20 and 40

mg/kg).[8][10]

Tumor volumes were measured regularly (e.g., twice weekly) with calipers.

At the end of the study, tumors were excised and weighed.

Orthotopic Syngeneic Model:

Renca (murine renal adenocarcinoma) cells were implanted under the kidney capsule of

immunocompetent mice to create a highly angiogenic tumor microenvironment.[3]

Treatment with ODM-203 or vehicle was initiated after tumor establishment.

Primary tumor growth and the formation of lung metastases were assessed at the study

endpoint.[3]

Experimental Workflow Visualization
The following diagram outlines the typical preclinical evaluation workflow for a dual

antiangiogenic and antineoplastic agent like ODM-203.
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Figure 2: Preclinical Evaluation Workflow for ODM-203.
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Clinical Development and Future Directions
The promising preclinical profile of ODM-203 led to its evaluation in a first-in-human Phase I/IIa

clinical trial (NCT02264418) in patients with advanced solid tumors.[6][11] The study aimed to

determine the maximum tolerated dose, safety, pharmacokinetics, and preliminary antitumor

activity.[11] The results indicated that ODM-203 was generally well-tolerated and showed

preliminary signs of therapeutic activity.[11]

Future research will likely focus on:

Identifying predictive biomarkers to select patient populations most likely to respond to ODM-
203 therapy (e.g., those with specific FGFR alterations).

Investigating ODM-203 in combination with other anticancer agents, such as immunotherapy,

where its antiangiogenic properties may help to normalize the tumor microenvironment and

enhance immune cell infiltration.[2][4]

Further elucidating the mechanisms of resistance to ODM-203 to develop strategies to

overcome them.

Conclusion
ODM-203 is a potent dual inhibitor of FGFR and VEGFR with a well-defined mechanism of

action and robust preclinical data supporting its antineoplastic and antiangiogenic activities. Its

ability to simultaneously target both tumor cell proliferation and the tumor vasculature

represents a promising therapeutic strategy for a range of solid tumors. The ongoing clinical

development of ODM-203 will further define its role in the oncology treatment landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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